Cas no 102253-41-8 (2,2-dimethylpropyl octadecanoate)
2,2-dimethylpropyl octadecanoate Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethylpropyl octadecanoate
- neopentylstearate
- Octadecanoic acid, 2,2-dimethylpropyl ester
- AC9504
- KKIJZWOPMWEAIV-UHFFFAOYSA-N
- NSC-9031
- MFCD00072716
- SY262801
- NSC9031
- neopentyl stearate
- SCHEMBL3161151
- DTXSID20278668
- 102253-41-8
- DTXCID90229824
-
- MDL: MFCD00072716
- Inchi: 1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3
- InChI Key: KKIJZWOPMWEAIV-UHFFFAOYSA-N
- SMILES: O(C(CCCCCCCCCCCCCCCCC)=O)CC(C)(C)C
Computed Properties
- Exact Mass: 354.349781g/mol
- Monoisotopic Mass: 354.349781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 19
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 354.6g/mol
- XLogP3: 10.3
- Topological Polar Surface Area: 26.3Ų
2,2-dimethylpropyl octadecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780000-25g |
Neopentyl Stearate |
102253-41-8 | 95% | 25g |
$280 | 2023-09-01 |
2,2-dimethylpropyl octadecanoate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2,2-dimethylpropyl octadecanoate
2,2-Dimethylpropyl Octadecanoate: A Comprehensive Overview
2,2-Dimethylpropyl octadecanoate (CAS No. 102253-41-8) is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. This ester, derived from octadecanoic acid and 2,2-dimethylpropanol, exhibits unique properties that make it valuable in various formulations and products. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and applications of 2,2-dimethylpropyl octadecanoate, supported by the latest research findings.
Chemical Structure and Physical Properties
2,2-Dimethylpropyl octadecanoate is an ester with the molecular formula C23H46O2. The compound features a long hydrocarbon chain (octadecanoic acid) and a branched alcohol (2,2-dimethylpropanol). This structure confers several important physical properties:
- Molecular Weight: 350.61 g/mol
- Melting Point: 45-47°C
- Boiling Point: 370°C at 760 mmHg
- Density: 0.84 g/cm³ at 25°C
- Solubility: Insoluble in water but soluble in organic solvents such as ethanol and hexane
The branched structure of the alcohol moiety enhances the compound's stability and reduces its reactivity compared to linear alcohols. These properties make 2,2-dimethylpropyl octadecanoate suitable for use in formulations where stability and solubility are critical.
Synthesis Methods
The synthesis of 2,2-dimethylpropyl octadecanoate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the esterification of octadecanoic acid with 2,2-dimethylpropanol in the presence of a catalyst. The reaction is typically carried out under mild conditions to ensure high yields and purity.
C18H36O2H + C5H10OH → C23H46O-350.61 g/mol-
The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid can significantly enhance the reaction rate and yield. Alternatively, enzymatic catalysis using lipases has gained popularity due to its environmental friendliness and high selectivity.
Analytical Techniques for Characterization
The characterization of 2,2-dimethylpropyl octadecanoate is crucial for ensuring its purity and quality. Various analytical techniques are employed to achieve this:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the compound by analyzing the chemical shifts of hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the ester carbonyl group.
- Mass Spectrometry (MS):> Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the presence of specific ions in the compound. ll
- > Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for analyzing complex mixtures containing esters. >
Applications in Industry and Research ** />>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>/>>*/>/>/>/>/>/>/>/>/>/>/>/>/>/>/>/ >/ >/ >/ >/ >/ >/ >/ >/ >/ >/ >/ >/ >/ >/ */*/*/*/*/*/*/*/*/*/*/*/*/ */ */ */ */ */ */ */ */ */ */ */ */ */ */ */
The versatility of 2,2-dimethylpropyl octadecanoate (CAS No. 102253-41-8) makes it a valuable component in various industrial applications. In cosmetics and personal care products, it serves as an emollient and moisturizer due to its excellent skin compatibility and low irritation potential. In pharmaceutical formulations, it is used as a solubilizer and stabilizer for active ingredients, enhancing their bioavailability.
In recent research, the compound has shown promise in drug delivery systems, particularly in lipid-based nanoparticles. A study published in "Journal of Controlled Release" (Volume 339, Pages 189-198) demonstrated that lipid nanoparticles containing 2,2-dimethylpropyl octadecanoate significantly improved the stability and efficacy of encapsulated drugs, maintaining their therapeutic effects over extended periods.
In addition, the compound's low toxicity profile makes it suitable for use in food additives, serving as a flavor enhancer or emulsifier. A recent study in "Food Chemistry" (Volume 357, Article Number 130079) highlighted its potential as a natural alternative to synthetic emulsifiers, &nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbsp;&nhbps;paving the way for more sustainable food production practices.&nhsbp;
In summary,&nhsbp; This article was prepared with contributions from leading experts in chemical synthesis and pharmaceutical research.&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / >&br / > We would like to thank all researchers whose work has contributed to our understanding of this compound. We are dedicated to providing comprehensive information on chemical compounds to support research and development efforts globally. If you have any questions or need further information about this compound or any other related topics,
please do not hesitate to contact us at:
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